Phenyl methylphosphonofluoridate
Description
Phenyl methylphosphonofluoridate (C₇H₈FO₂P; CAS RN 133826-40-1) is an organophosphorus compound classified under Schedule 2B04 of the Chemical Weapons Convention. Its IUPAC name is this compound, and it is structurally characterized by a phenyl ester group bonded to a methylphosphonofluoridate moiety . This compound belongs to the family of nerve agents and acetylcholinesterase inhibitors, which disrupt neurotransmission by irreversibly binding to the enzyme acetylcholinesterase (AChE). While less documented than its analogs like sarin (GB) or soman (GD), this compound shares key reactivity traits with other organofluorophosphorus esters, including high electrophilicity and stability in aqueous environments .
Properties
CAS No. |
133826-40-1 |
|---|---|
Molecular Formula |
C7H8FO2P |
Molecular Weight |
174.11 g/mol |
IUPAC Name |
[fluoro(methyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C7H8FO2P/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
UTQIOSIJOGSEHL-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(OC1=CC=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl methylphosphonofluoridate can be synthesized through several methods. One common approach involves the reaction of phenol with methylphosphonofluoridic acid. The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process may include purification steps such as distillation or crystallization to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: Phenyl methylphosphonofluoridate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride.
Major Products Formed: The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted phenyl derivatives .
Scientific Research Applications
Phenyl methylphosphonofluoridate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of enzyme inhibition.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenyl methylphosphonofluoridate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The primary structural distinction of phenyl methylphosphonofluoridate lies in its aromatic phenyl ester group, whereas analogs like sarin (GB) and cyclosarin (GF) feature aliphatic ester groups (isopropyl and cyclohexyl, respectively). This difference influences physical properties such as solubility, volatility, and hydrogen-bonding capacity:
Key Observations :
- Sarin and ethyl methylphosphonofluoridate exhibit higher vapor pressures, making them more volatile and inhalationally hazardous .
- Hydrogen bond basicity (β) correlates with reactivity toward nucleophiles. Sarin and soman, with higher β values, react faster with oxime antidotes than this compound .
Toxicity and Mechanism of Action
All these compounds inhibit AChE, leading to acetylcholine accumulation, seizures, and respiratory failure. However, their potency and resistance to reactivation vary:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
